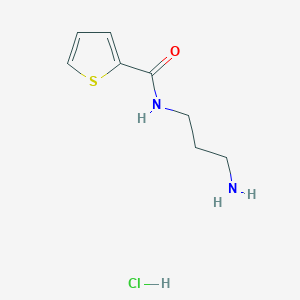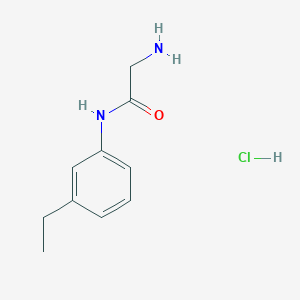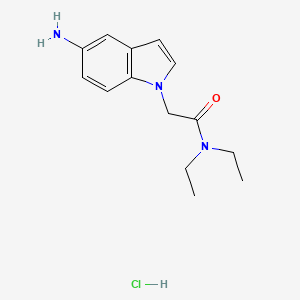![molecular formula C10H12ClN5O B1520440 2-氨基-N-[4-(2H-1,2,3-三唑-2-基)苯基]乙酰胺盐酸盐 CAS No. 1240527-83-6](/img/structure/B1520440.png)
2-氨基-N-[4-(2H-1,2,3-三唑-2-基)苯基]乙酰胺盐酸盐
描述
2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C10H12ClN5O and its molecular weight is 253.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑在药物发现中得到了广泛的应用 . 它们是必需的构建块的一部分,例如氨基酸、核苷酸等 . 许多具有1,2,3-三唑核心的著名药物已上市,例如抗惊厥药鲁非酰胺,广谱头孢菌素抗生素头孢曲松,抗癌药物羧酰胺三唑和β β -内酰胺类抗生素他唑巴坦等 .
有机合成
1,2,3-三唑由于其高化学稳定性而被用于有机合成 . 即使在高温下,它们通常对酸性或碱性水解以及氧化和还原条件均保持惰性 .
聚合物化学
在聚合物化学领域,1,2,3-三唑发挥着重要作用 . 它们强大的偶极矩和氢键能力使其在结构上类似于酰胺键,模拟E或Z酰胺键 .
超分子化学
1,2,3-三唑用于超分子化学 . 它们在制药、超分子化学、有机合成、化学生物学和工业中具有广泛的应用 .
生物偶联
1,2,3-三唑用于生物偶联 . 它们是必需的构建块的一部分,例如氨基酸、核苷酸等 .
化学生物学
在化学生物学领域,1,2,3-三唑被使用 . 它们在制药、超分子化学、有机合成、化学生物学和工业中具有广泛的应用 .
荧光成像
1,2,3-三唑用于荧光成像 . 它们在制药、超分子化学、有机合成、化学生物学和工业中具有广泛的应用 .
材料科学
作用机制
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to inhibit the action of certain neuropeptides . This suggests that 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Similar compounds have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound might have similar effects.
Action Environment
Similar compounds are known to be stable under normal conditions , suggesting that this compound might also be stable under a variety of environmental conditions.
属性
IUPAC Name |
2-amino-N-[4-(triazol-2-yl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15;/h1-6H,7,11H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYVQDRASDHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)

![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)
![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)

![2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride](/img/structure/B1520369.png)


![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)



